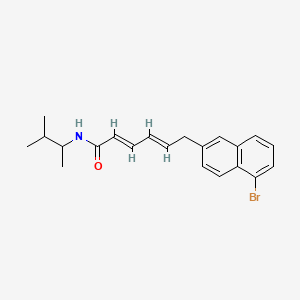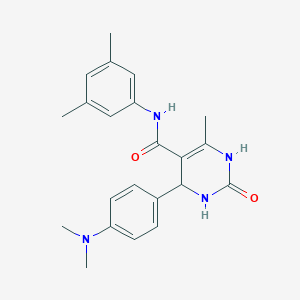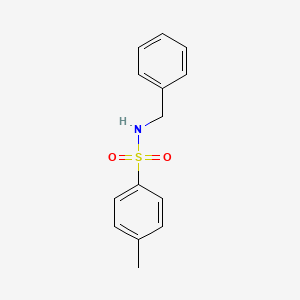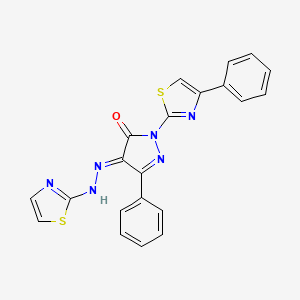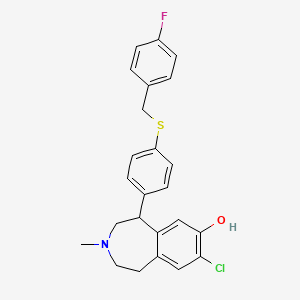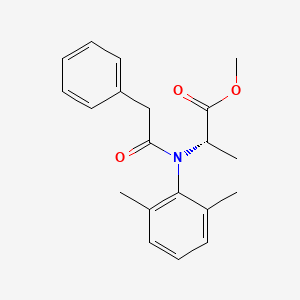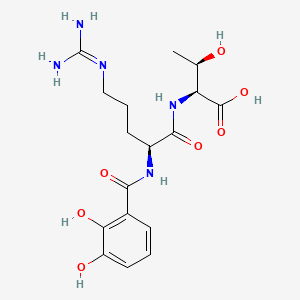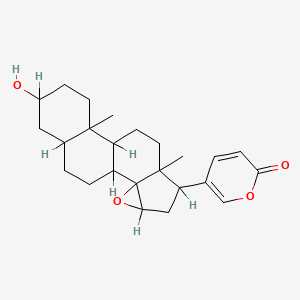
Resibufogenin
描述
蟾蜍毒素是一种从蟾蜍毒液中提取的甾体内酯,特别是属于蟾蜍属的那些。 蟾蜍毒素也以其镇痛、麻醉和治疗溃疡的特性而闻名 .
科学研究应用
Bufogenin has a wide range of scientific research applications:
Chemistry: Bufogenin and its derivatives are studied for their unique chemical properties and potential as synthetic intermediates.
Biology: Bufogenin is used to study the effects of sodium-potassium adenosine triphosphatase inhibition on cellular processes.
Medicine: Bufogenin has shown promise in the treatment of heart failure, cancer, and respiratory disorders. .
作用机制
蟾蜍毒素通过抑制钠钾腺苷三磷酸酶蛋白发挥作用,该蛋白对于维持细胞膜之间的电化学梯度至关重要。这种抑制导致细胞内钠离子水平升高,随后通过钠钙交换器增加细胞内钙离子水平。 升高的钙离子水平增强心肌收缩力,使蟾蜍毒素成为有效的强心剂 . 此外,蟾蜍毒素对钠钾腺苷三磷酸酶的抑制会影响各种细胞过程,这有助于其镇痛、麻醉和抗癌特性 .
生化分析
Biochemical Properties
Resibufogenin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to upregulate receptor-interacting protein kinase 3 (RIP3) and phosphorylate mixed lineage kinase domain-like protein at Ser358 . These interactions are pivotal in inducing necroptosis, a form of programmed cell death. Additionally, this compound activates the expression of enzymes such as glycogen phosphorylase (PYGL), glutamate dehydrogenase 1 (GLUD1), and glutamine synthetase (GLUL) in a RIP3-dependent manner .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, this compound induces necroptosis, leading to cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce reactive oxygen species accumulation, which can be neutralized by N-acetylcysteine . Furthermore, this compound has demonstrated anti-proliferative activity in colorectal cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound binds to and activates RIP3, leading to the phosphorylation of mixed lineage kinase domain-like protein at Ser358 . This activation triggers necroptosis, a form of programmed cell death distinct from apoptosis. Additionally, this compound induces the expression of enzymes such as PYGL, GLUD1, and GLUL, which play essential roles in cellular metabolism . The compound’s ability to induce reactive oxygen species accumulation further contributes to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its anti-proliferative activity over extended periods, effectively suppressing the growth and metastasis of colorectal cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has demonstrated dose-dependent anti-cancer effects At higher doses, the compound effectively suppresses tumor growth and metastasis It is essential to consider potential toxic or adverse effects at elevated doses
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with enzymes such as PYGL, GLUD1, and GLUL highlights its role in cellular metabolism . These enzymes are crucial for glycogen breakdown, amino acid metabolism, and glutamine synthesis, respectively. This compound’s impact on metabolic flux and metabolite levels underscores its significance in regulating cellular metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding the mechanisms underlying this compound’s transport and distribution can provide insights into its therapeutic potential and optimize its delivery in clinical settings.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects Post-translational modifications and targeting signals are essential for this compound’s localization
准备方法
蟾蜍毒素可以通过多种方法合成。一种值得注意的方法涉及使用商业甾体骨架材料,如雄烯二酮或 3β-羟基-5β-雄烷-17-酮。这些材料经过生物化学接力合成或化学合成得到中间体化合物,3β,14α-二羟基-5β-雄烷-17-酮。 然后通过化学半合成完成 E 环,特别是六烯内酯环的上传,将该中间体转化为蟾蜍毒素 . 这种方法简单、收率高,适合大规模生产 .
化学反应分析
蟾蜍毒素会发生各种化学反应,包括:
氧化: 蟾蜍毒素可以被氧化形成已知具有强心作用的铃蟾二烯内酯。
还原: 还原反应可以将蟾蜍毒素转化为不同的铃蟾二烯内酯衍生物。
取代: 取代反应可以改变蟾蜍毒素分子上的官能团,从而形成具有不同药理活性的各种衍生物。
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 从这些反应中形成的主要产物是具有显着药理活性的铃蟾二烯内酯衍生物 .
4. 科研应用
蟾蜍毒素具有广泛的科学研究应用:
相似化合物的比较
蟾蜍毒素是铃蟾二烯内酯家族的一部分,该家族包括诸如铃蟾毒素和蟾蜍毒素等化合物。这些化合物具有相似的结构和药理特性,但在其特定作用和效力方面有所不同。例如:
属性
IUPAC Name |
5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19-,20-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLJNLYIJOCWJE-CWMZOUAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046808 | |
| Record name | Bufogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465-39-4 | |
| Record name | Resibufogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufogenin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 465-39-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUFOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K654P2M4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


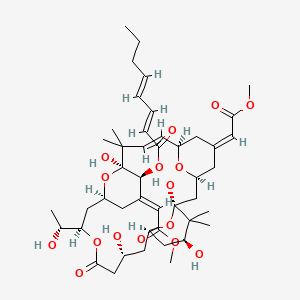
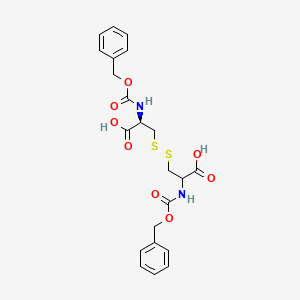
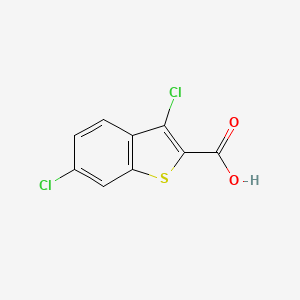
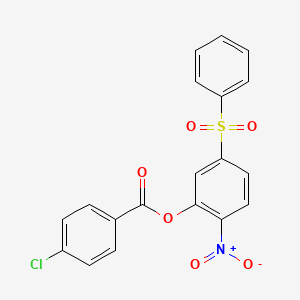
![2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol](/img/structure/B1667962.png)
